molecular formula C17H24O5 B190799 Cinnamodial CAS No. 23599-45-3

Cinnamodial

Cat. No. B190799
CAS RN: 23599-45-3
M. Wt: 308.4 g/mol
InChI Key: UKLMEFSRPRDOLD-YQFWSFKMSA-N
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Description

Cinnamodial is a unique drimane sesquiterpene dialdehyde . It is derived from the Malagasy medicinal plant Cinnamosma fragrans . The molecular formula of Cinnamodial is C17H24O5 .


Synthesis Analysis

Semi-synthetic analogues of Cinnamodial have been prepared to probe the structure-activity relationship (SAR) for larvicidal, adulticidal, and antifeedant activity against Ae. aegypti . Initial efforts were focused on modifying the dialdehyde functionality to produce more stable active analogues .


Molecular Structure Analysis

Cinnamodial has a molecular formula of C17H24O5 . The importance of the 1,4-dialdehyde and the α,ß-unsaturated carbonyl in the observed bioactivity of Cinnamodial against mosquitoes has been studied .


Chemical Reactions Analysis

The structure-activity relationship (SAR) of Cinnamodial as an insecticide and antifeedant against the medically important Ae. aegypti mosquito has been investigated . The dialdehyde functionality has been modified to produce more stable active analogues .


Physical And Chemical Properties Analysis

Cinnamodial has an average mass of 308.370 Da and a mono-isotopic mass of 308.162384 Da .

Scientific Research Applications

  • Insecticidal Properties Against Mosquitoes : Cinnamodial has been found to be insecticidal, antifeedant, and repellent against Aedes aegypti mosquitoes. It inhibits spontaneous contractions of the mosquito's crop (a food storage organ) by inducing a tetanic paralysis dependent on extracellular Ca2+ and plasma membrane Ca2+ channels activation. This suggests a potential mode of action for its insecticidal effects against mosquitoes (Kalsi et al., 2021).

  • Potential in Developing New Insecticides : Extracts from plants containing Cinnamodial, such as Cinnamosma sp., show promise in developing new insecticides and repellents to control mosquito vectors. Cinnamodial has been identified as a primary driver of adulticidal activity and contributes to larvicidal activity (Inocente et al., 2019).

  • Alpha-Glucosidase Inhibitory Properties : Cinnamodial has shown potent alpha-glucosidase inhibitory properties, which might be relevant in the management of postprandial hyperglycemia in diabetes mellitus (Harinantenaina et al., 2008).

  • Antibacterial Effects : Species of Cinnamomum, including those containing Cinnamodial, have been studied for their antibacterial effects, particularly against common bacteria found in wound infections and MRSA (Methicillin-resistant Staphylococcus aureus) (Buru et al., 2014).

Future Directions

Future studies will focus on developing a comprehensive screening library of Cinnamodial derivatives and implementation of quantitative SAR to fully elucidate the insecticidal and antifeedant SARs of Cinnamodial, optimize its bioactivities, and identify its active pharmacophores . This will aid in the development of plant-derived insecticides to control the Ae. aegypti mosquito and justify continued efforts using TRPA1 as a target for new mosquito repellents .

properties

IUPAC Name

[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLMEFSRPRDOLD-YQFWSFKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178249
Record name (-)-Cinnamodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamodial

CAS RN

23599-45-3
Record name (-)-Cinnamodial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamodial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Cinnamodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
PK Manwill, M Kalsi, S Wu… - PLoS neglected …, 2020 - journals.plos.org
… In this study several semi-synthetic analogues of cinnamodial were prepared to … cinnamodial against mosquitoes. This study represents the first investigation into the SAR of cinnamodial …
Number of citations: 9 journals.plos.org
Y Jang, S Han - The Journal of Organic Chemistry, 2020 - ACS Publications
We describe the first total synthesis of cinnamodial-based dimer (−)-capsicodendrin. First, we developed a 12-step synthetic route to access (−)-cinnamodial from 1-vinyl-2,6,6-…
Number of citations: 1 pubs.acs.org
M Kalsi, A Walter, B Lee, A DeLaat… - Pesticide biochemistry …, 2021 - Elsevier
Cinnamodial (CDIAL) is a drimane sesquiterpene dialdehyde found in the bark of Malagasy medicinal plants (Cinnamosma species; family Canellaceae). We previously demonstrated …
Number of citations: 1 www.sciencedirect.com
P Manwill - 2019 - kb.osu.edu
… In this study large quantities of cinnamodial were isolated from C. fragrans and several … cinnamodial. This study represents the first investigation into the preliminary SAR of cinnamodial …
Number of citations: 1 kb.osu.edu
CJW Brooks, GH Draffan - Tetrahedron, 1969 - Elsevier
… co-workers, on the structure of cinnamodial isolated from … proved to be identical, and the name cinnamodial is adopted. … samples of ugandensidial and cinnamodial were made in Milan. …
Number of citations: 66 www.sciencedirect.com
JD White, LPJ Burton - The Journal of Organic Chemistry, 1985 - ACS Publications
Results The diene diester 714 was selected as the starting point in our approach to the drimanes, since this readilyavail-able substance permits a high degree of variation in planning …
Number of citations: 28 pubs.acs.org
LPJ Burton, JD White - Journal of the American Chemical Society, 1981 - ACS Publications
Communications to the Editor J. Am. Chem. Soc., Vol. 103, No. 11, 1981 3227 resulting alkylborane was oxidized (H202-NaOH) 9 to give a hydroxy diester in 75% yield. 10 Contrary to …
Number of citations: 28 pubs.acs.org
A Szallasi, T Bı́ró, S Modarres, L Garlaschelli… - European journal of …, 1998 - Elsevier
… μM for cinnamodial to 19.0 … cinnamodial and cinnamosmolide at high concentrations. This observation might explain the unexpectedly weak membrane depolarization by cinnamodial …
Number of citations: 78 www.sciencedirect.com
L Garlaschelli, G Mellerio, G Vidari - Tetrahedron, 1989 - Elsevier
… In a continued effort to prepare the trio1 3 from cinnamodial (1) more efficiently, we … Excess 1,3-propandiol (40 equiv) and a catalytic amount of p-TsOH were added to a stirred …
Number of citations: 14 www.sciencedirect.com
T Naito, T Nakata, H Akita, T Oishi - Chemistry Letters, 1980 - journal.csj.jp
Zn(BH4)27), the ether solution of which was presumed to be almost neutral, was em- Page 1 CHEMISTRY LETTERS, pp. 445-446, 1980. C The Chemical Society of Japan 1980 …
Number of citations: 11 www.journal.csj.jp

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